molecular formula C14H10Cl2O2 B12052045 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde

3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B12052045
M. Wt: 281.1 g/mol
InChI Key: OJINYVFYBSKHTF-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2. It is a chlorinated benzaldehyde derivative, characterized by the presence of two chlorine atoms and a benzyl ether linkage. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-chlorobenzyl chloride with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl ether linkage and chlorine atoms may also contribute to its overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and a benzyl ether linkage differentiates it from other benzaldehyde derivatives, making it a valuable compound for targeted chemical syntheses and research applications .

Properties

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

3-chloro-4-[(3-chlorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H10Cl2O2/c15-12-3-1-2-11(6-12)9-18-14-5-4-10(8-17)7-13(14)16/h1-8H,9H2

InChI Key

OJINYVFYBSKHTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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